Researchers study the effectiveness of quizalofop-p-ethyl against different weed species in various crops. This research helps determine the optimal application rates and timing for successful weed control while minimizing impact on crops.
Studies examine how quizalofop-p-ethyl breaks down in the environment, including soil and water. This information is crucial for understanding the potential environmental impact of the herbicide [].
Research investigates the effects of quizalofop-p-ethyl on beneficial insects, pollinators, and other organisms in the ecosystem.
Scientists monitor the emergence of weed resistance to quizalofop-p-ethyl and develop strategies to manage resistance [].
Quizalofop-p-ethyl is a systemic herbicide primarily used for controlling grass weeds in various crops. Its chemical formula is C19H17ClN2O4, and it belongs to the aryloxyphenoxypropionate class of herbicides. This compound works by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, leading to the death of susceptible plant species. It is characterized by its selective action, primarily affecting monocotyledonous plants while being less harmful to dicotyledonous crops .
QPE acts as a systemic herbicide. After application, it is absorbed by the leaves and transported throughout the plant []. The key herbicidal action involves inhibiting Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants [, ]. Disruption of fatty acid synthesis leads to impaired cell membrane development and ultimately plant death [].
The primary mechanism of action for quizalofop-p-ethyl involves the inhibition of acetyl-CoA carboxylase. This inhibition disrupts lipid biosynthesis, ultimately leading to plant death. The synthesis of quizalofop-p-ethyl typically involves two main reactions:
Research indicates that quizalofop-p-ethyl exhibits various biological activities beyond herbicidal effects. It has been shown to induce developmental toxicity and cardiotoxicity in zebrafish embryos, suggesting potential risks to aquatic life when used in agricultural settings . Additionally, it may affect male reproductive health, as indicated by studies linking exposure to reproductive toxicity .
Several methods exist for synthesizing quizalofop-p-ethyl, with variations in conditions and reagents. Notable methods include:
Quizalofop-p-ethyl is widely used in agriculture for:
Its selectivity allows farmers to manage weed populations without significantly harming their crops, making it a valuable tool in integrated pest management strategies .
Studies have explored the interactions of quizalofop-p-ethyl with various biological systems. For instance, its effects on gene expression related to cardiac development have been documented in zebrafish models, highlighting potential risks associated with its environmental presence . Additionally, research on its biodegradation pathways has identified specific bacterial strains capable of metabolizing quizalofop-p-ethyl, which could inform bioremediation efforts .
Quizalofop-p-ethyl shares similarities with other herbicides in the aryloxyphenoxypropionate class. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
Fluazifop-P-butyl | More effective against certain grass species |
Clodinafop-propargyl | Broader spectrum of activity on different weed types |
Haloxyfop-methyl | Used primarily in cereal crops |
Uniqueness of Quizalofop-p-ethyl:
The decisive carbon–oxygen bond between the quinoxaline nucleus and the phenoxypropionate side-chain is constructed in two discrete operations.
Step A – Construction of the quinoxaline phenoxy acid
2,6-Dichloroquinoxaline is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium carbonate within N,N-dimethylformamide at 145 °C for six hours. The nucleophilic substitution displaces the 2-chlorine atom, giving (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid in 97 percent isolated yield after acidification and filtration [1].
Step B – Activation of the chiral leaving group
p-Toluenesulfonyl chloride and L-ethyl lactate are condensed under base control to provide ethyl S-(–)-p-toluenesulfonyl lactate. Patents report that replacing inorganic hydroxides with liquid triethylamine or pyridine (40–60 °C, three hours) suppresses lactate hydrolysis and limits ethyl p-toluenesulfonate formation to below 0.05 percent [2].
Step C – Final ether formation
The acid from Step A is converted in situ to its potassium salt and coupled with the activated lactate in hexahydrotoluene or cyclohexane under reflux (100–105 °C, 2–6 hours). Potassium carbonate is the preferred base; the target ester precipitates on cooling and is isolated by filtration, affording quizalofop-p-ethyl of ≥95 percent yield and >98 percent chemical purity [3].
Entry | Base (2 h) | Solvent | Yield (%) | Chemical purity (%) | Optical ratio R/S | Impurity IV* (%) | Source |
---|---|---|---|---|---|---|---|
1 | Potassium carbonate | Hexahydrotoluene | 95.3 [3] | 98.2 [3] | 99.3/0.7 [3] | 0.03 [3] | CN101602736B |
2 | Potassium carbonate | Hexahydrotoluene → aqueous 10% ethanol recrystallisation | 95.9 [3] | 98.5 [3] | 99.4/0.6 [3] | 0.01 [3] | CN106432109A |
3 | Potassium carbonate | Petroleum ether (comparative) | 90.5 [3] | 97.3 [3] | 99.2/0.8 [3] | 0.76 [3] | CN106432109A |
*Impurity IV = 6-chloro-2-(4-ethoxyphenoxy)quinoxaline generated via ester interchange. |
Catalyst/Base selection
Carbonate salts outperform hydroxides by eliminating ester hydrolysis and racemisation. Potassium carbonate consistently grants ≥95 percent yields, whereas sodium carbonate shows marginally slower kinetics but similar selectivity [4] [3].
Solvent engineering
Hexahydrotoluene (methylcyclohexane) displays superior solvating power for both hydrophobic reactants while allowing facile crystallisation on cooling; its low polarity lowers racemisation risk and is amenable to full recovery and recycle (distillation under 30 mbar) [3].
Base-free ester activation
Replacing sodium hydroxide with triethylamine in Step B lowers the concentration of ethyl p-toluenesulfonate from 0.8 percent to 0.03 percent, elevating the final assay of quizalofop-p-ethyl to >98 percent [2]. The tertiary amine is distilled and reused, offering a 12 percent raw-material cost reduction per patent economics [2].
Temperature and residence time
Raising the coupling temperature from 90 °C (petroleum ether) to 105 °C (hexahydrotoluene) shortens the reaction to three hours and improves yield by five percentage points without compromising enantiopurity [3].
Solvent | Solubility (mole fraction × 10⁴) | Rank | Comment | Source |
---|---|---|---|---|
Acetone | 39.1 | 1 | Highest solubility, unsuitable for optical resolution | [5] |
Ethyl acetate | 27.4 | 2 | Employed for analytical crystallinity tests | [5] |
Isobutyl alcohol | 18.6 | 3 | Good solvating–anti-solvent pairing with heptane | [5] |
tert-Butanol | 14.2 | 4 | Viscosity hampers filtration | [5] |
Ethanol | 10.1 | 5 | Preferred for final recrystallisation (water 10%) | [5] |
n-Heptane | 4.3 | 6 | Anti-solvent in continuous crystallisers | [5] |
n-Hexane | 3.7 | 7 | Low solubility favours seed-induced crystallisation | [5] |
The solubility hierarchy guides solvent-switch crystallisation: dissolution in acetone or ethyl acetate followed by controlled addition of n-heptane affords translucent crystals with particle-size distribution centred at 120 µm, suitable for direct formulation.
Racemisation control
The stereogenic centre at the α-carbon is vulnerable to base-promoted epimerisation. Selection of mild carbonates, a short reflux period and immediate phase separation restricts the R → S drift to less than 0.5 percent, meeting the ≥95 percent enantiomeric excess demanded by regulatory dossiers [3].
Impurity management
Principal impurities originate from:
Solvent recovery and sustainability
Continuous distillation recovers 94 percent of hexahydrotoluene and 92 percent of ethanol with energy integration delivering a 22 percent reduction in steam consumption relative to earlier petroleum-ether processes [4] [3]. The closed solvent loop dovetails with European Union Best Available Techniques guidelines for pesticide active ingredients.
Scale-up considerations
Laboratory space-time yields of 2.8 kg m⁻³ h translate to 1.9 kg m⁻³ h in 6 m³ glass-lined reactors owing to heat-transfer limits. Implementation of internal coils and overhead condensers sustains the targeted reflux ratio while containing vent emissions below 50 mg m⁻³ of volatile organic compounds [4]. Fouling of filtration cloths by magnesium sulfate (from legacy processes) is eliminated by abandoning inorganic drying agents in favour of vacuum dehydration.
Purification analytics
Solubility-derived supersaturation profiles combined with focused beam reflectance measurement enable real-time control of crystal habit, ensuring a surface area suitable for emulsifiable concentrate formulations without micronisation [5]. Final quality is confirmed by chiral high-performance liquid chromatography, differential scanning calorimetry and powder X-ray diffraction.
Irritant;Environmental Hazard